molecular formula C23H23N5O3 B12158037 N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide

N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide

Cat. No.: B12158037
M. Wt: 417.5 g/mol
InChI Key: OTEORCIAYJEPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

N-cyclopentyl[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]carboxamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the core, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-cyclopentyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-14-6-4-10-27-20(14)26-21-18(23(27)30)12-17(22(29)25-15-7-2-3-8-15)19(24)28(21)13-16-9-5-11-31-16/h4-6,9-12,15,24H,2-3,7-8,13H2,1H3,(H,25,29)

InChI Key

OTEORCIAYJEPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NC5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.